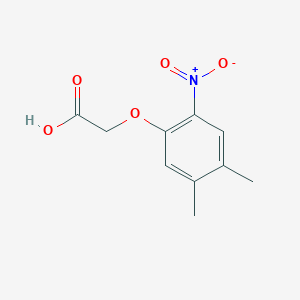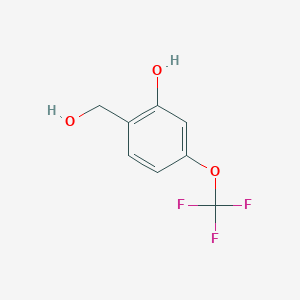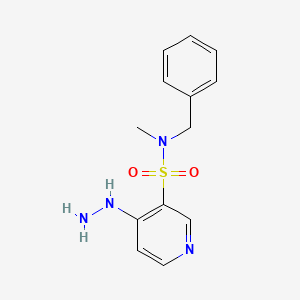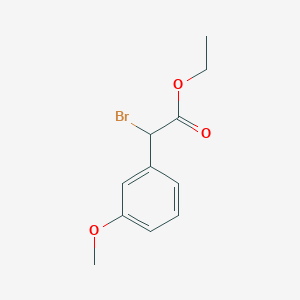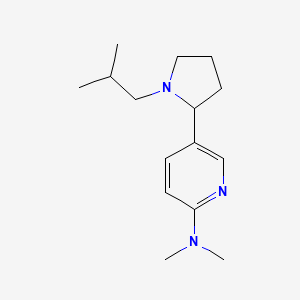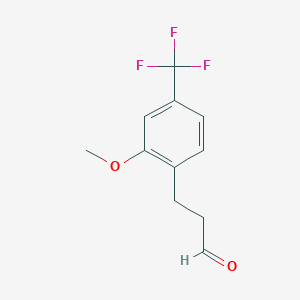
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-(Trifluoromethyl)benzenepropanol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is cooled in a water/ice bath and stirred for 30 minutes, allowing the temperature to rise to 20°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the methoxy group.
3-(2-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar functional groups but different overall structure
Uniqueness
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
3-[2-methoxy-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-7-9(11(12,13)14)5-4-8(10)3-2-6-15/h4-7H,2-3H2,1H3 |
InChI 键 |
BFTKLTASHLQYNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
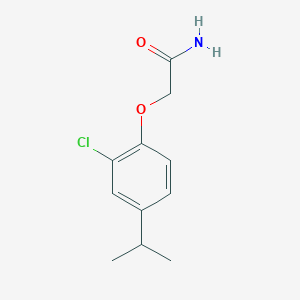
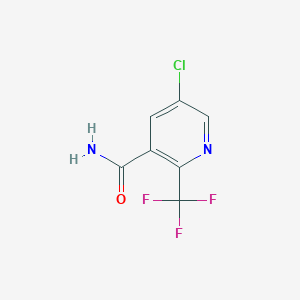

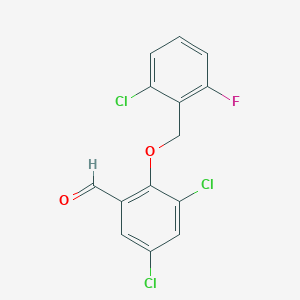
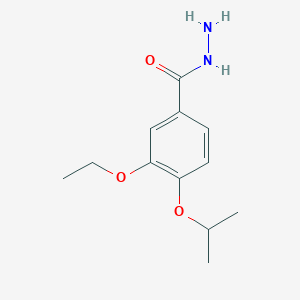

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
